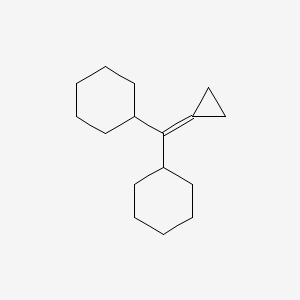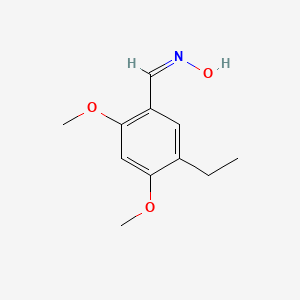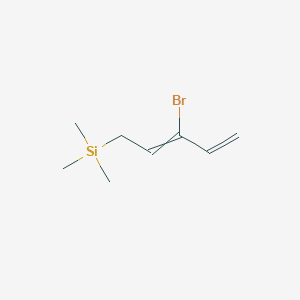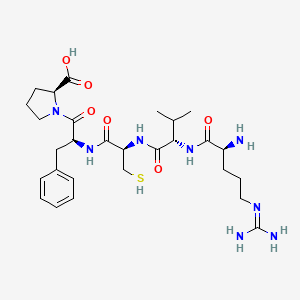
Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- is an organic compound that features a cyclohexane ring with a cyclopropylidenemethylene group attached. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- typically involves the reaction of cyclohexane derivatives with cyclopropylidenemethylene precursors. Common methods include:
Grignard Reaction: Utilizing Grignard reagents to introduce the cyclopropylidenemethylene group.
Friedel-Crafts Alkylation: Employing alkyl halides and Lewis acids to form the desired product.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the stability of the cyclohexane ring.
Distillation and Purification: To isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or catalysts.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- has various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its use in drug development and pharmaceutical research.
Industry: Utilizing its unique properties in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1’-(methylene)bis-: A similar compound with a methylene group instead of cyclopropylidenemethylene.
Cyclohexane, 1,1’-(ethylidene)bis-: Featuring an ethylidene group.
Uniqueness
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- is unique due to its cyclopropylidenemethylene group, which imparts distinct reactivity and properties compared to other cyclohexane derivatives.
Properties
CAS No. |
602328-93-8 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
[cyclohexyl(cyclopropylidene)methyl]cyclohexane |
InChI |
InChI=1S/C16H26/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h13-14H,1-12H2 |
InChI Key |
NDXLGHQMYAGVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=C2CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)

![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
